molecular formula C10H11BrO4 B580269 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone CAS No. 51149-28-1

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone

Cat. No.: B580269
CAS No.: 51149-28-1
M. Wt: 275.098
InChI Key: RHYIKFIZNYRVDB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYIKFIZNYRVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710175
Record name 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51149-28-1
Record name 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone typically involves the bromination of 4-hydroxy-3,5-dimethoxyacetophenone. This reaction is carried out under light irradiation, which facilitates the addition of a bromine atom to the ethanone moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and light source to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as ethers or amines.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the preparation of more complex molecules through substitution reactions.

Key Reactions :

  • Bromination : The introduction of bromine facilitates further functionalization.
  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives with tailored properties.

Medicinal Chemistry

The compound shows potential in developing pharmaceutical agents, particularly those targeting inflammatory and cancer pathways. Its structural motifs are conducive to modifications that enhance biological activity.

Case Study Insights :

  • A study demonstrated that derivatives of 2-bromo compounds exhibit significant anti-inflammatory properties, making them candidates for drug development aimed at treating chronic inflammatory diseases .
  • Another investigation highlighted the anticancer activity of related compounds, showing that modifications to the methoxy groups can drastically alter potency against different cancer cell lines .

Biological Studies

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to act as an electrophile allows it to interact with nucleophilic sites on proteins.

Mechanism of Action :
The compound's bromine atom and hydroxyl groups enhance its reactivity, enabling it to inhibit enzyme activity effectively. This property is particularly relevant in medicinal chemistry for developing enzyme inhibitors that can regulate biological pathways involved in diseases .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/References
Organic SynthesisIntermediate for synthesizing complex organic moleculesVarious substitution reactions documented
Medicinal ChemistryDevelopment of anti-inflammatory and anticancer agentsSignificant activity against cancer cell lines
Biological StudiesEnzyme inhibition and protein interaction studiesMechanistic insights into enzyme interactions

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone involves its interaction with biological molecules. For instance, as a potential carbonic anhydrase inhibitor, it may bind to the active site of the enzyme, blocking its activity. This interaction can affect various physiological processes, such as pH regulation and ion transport.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
  • Molecular Formula : C₁₀H₁₁BrO₄
  • Molecular Weight : 275.10 g/mol
  • CAS Registry Number : 51149-28-1 .

Synthesis: The compound is synthesized via bromination of 4-hydroxy-3,5-dimethoxyacetophenone using bromine in chloroform (yield: 90%) or cupric bromide in ethyl acetate/chloroform . Alternative methods report lower yields (e.g., 27%) depending on reaction conditions .

Key Features :

  • Contains a bromoacetophenone core with hydroxyl (-OH) at the para position and methoxy (-OCH₃) groups at the meta positions (3,5-dimethoxy substitution).
  • The electron-withdrawing bromine and electron-donating methoxy/hydroxy groups create unique reactivity, making it valuable in pharmaceutical and materials synthesis .

Comparison with Structural Analogues

Structural and Functional Differences

Substituent Effects: Hydroxy/Methoxy vs. Halogens: The target compound’s 3,5-dimethoxy groups enhance solubility in polar solvents compared to halogenated analogues (e.g., 1-(4-Bromo-3,5-difluorophenyl)ethanone) . Methyl Substitution: Analogues with methyl groups (e.g., 2-Bromo-1-(4-hydroxy-3,5-dimethylphenyl)ethanone) exhibit increased hydrophobicity, affecting their bioavailability .

Reactivity: The para-hydroxy group in the target compound facilitates electrophilic substitution reactions, whereas bromine at the α-position enhances nucleophilic displacement (e.g., in cross-coupling reactions) . Compounds with dihydroxy substitutions (e.g., 1-(4-Bromo-2,5-dihydroxyphenyl)ethanone) show higher acidity due to resonance stabilization of the phenoxide ion .

Synthetic Efficiency: The target compound’s synthesis achieves up to 90% yield with bromine in chloroform, outperforming analogues like 1-(4-Bromo-2,5-dihydroxyphenyl)ethanone (66% yield via Fries rearrangement) .

Biological Activity

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom, hydroxyl groups, and methoxy groups on the phenyl ring. This unique combination contributes to its reactivity and biological activity.

Molecular Formula: C10H11BrO4
Molecular Weight: 277.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The bromine atom and hydroxyl groups play crucial roles in its reactivity:

  • Enzyme Inhibition: The compound has been identified as a potential inhibitor of carbonic anhydrase, an enzyme involved in regulating pH and ion transport in biological systems. It may bind to the active site of the enzyme, blocking its activity and affecting physiological processes .
  • Electrophilic Activity: The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby inhibiting their functions .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

  • Cell Line Studies: In studies involving human colon cancer (HCT 116) cells, the compound demonstrated potent anticancer activity with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
AcetosyringoneNon-brominated analogLacks electrophilic bromine
2-Bromo-1-(3,4-dimethoxyphenyl)ethanoneDifferent substitution patternVaries in reactivity
4-Bromo-2,5-dimethoxyphenethylamineRelated compoundDifferent functional groups

The presence of both hydroxyl and methoxy groups in this compound enhances its reactivity compared to these analogs.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various derivatives of phenolic compounds, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the enzyme inhibition properties of the compound against carbonic anhydrase. The inhibition constant (Ki) was determined to be in the micromolar range, indicating a strong interaction with the enzyme and suggesting therapeutic applications in conditions where carbonic anhydrase plays a role .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone with high purity?

  • Methodology : Optimize bromination of the parent acetophenone derivative (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone) using brominating agents like HBr/AcOH or N-bromosuccinimide (NBS) in anhydrous conditions. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (≥95%) and characterize via 1^1H/13^13C NMR, comparing chemical shifts to analogous bromoethanones (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone) .

Q. How can the molecular structure of this compound be confirmed using X-ray crystallography?

  • Experimental Design : Grow single crystals via slow evaporation in ethanol. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 305 K. Refine using SHELXL (SHELX-97) with full-matrix least-squares methods. Validate bond lengths (e.g., C-Br: ~1.89–1.92 Å) and angles against similar structures (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone, R-factor ≤ 0.054) .

Q. What analytical techniques are suitable for characterizing thermal stability and phase transitions?

  • Methodology : Perform differential scanning calorimetry (DSC) to identify melting points (mp) and decomposition temperatures. Compare experimental mp (e.g., 49–50°C for analogs) with calculated values (Joback method: Tfus460.03T_{\text{fus}} \approx 460.03 K) . Use thermogravimetric analysis (TGA) to assess weight loss under nitrogen atmospheres.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., heat capacity, boiling points)?

  • Data Analysis : Cross-validate experimental Cp,gasC_{p,\text{gas}} values (371.54–431.80 J/mol·K) with Joback group contribution calculations. For discrepancies in boiling points (e.g., experimental vs. calculated Tboil=644.17T_{\text{boil}} = 644.17 K), perform high-pressure DSC or vapor pressure measurements. Use statistical tools (e.g., Bland-Altman plots) to quantify systematic errors .

Q. What experimental approaches are used to study its role in insect semiochemical communication?

  • Behavioral Assays : Conduct electroantennography (EAG) to test electrophysiological responses in target species (e.g., Leptoglossus phyllopus). Pair with gas chromatography-mass spectrometry (GC-MS) to quantify release rates in pheromone glands. Validate attractant/repellent effects using Y-tube olfactometers .

Q. How can crystallographic data inform its reactivity in nucleophilic substitution reactions?

  • Structural Insights : Analyze electron density maps to identify electrophilic centers (e.g., carbonyl carbon, bromine). Correlate C-Br bond length (1.89–1.92 Å) with reactivity in SN2 reactions. Compare with analogs (e.g., 2-Bromo-1-(2,4-dichlorophenyl)ethanone) to predict regioselectivity .

Q. What strategies mitigate challenges in NMR characterization due to paramagnetic impurities?

  • Advanced Techniques : Use deuterated solvents (DMSO-d6d_6, CDCl3_3) to reduce splitting artifacts. Apply 1^1H-13^13C HSQC/HMBC for unambiguous assignment of methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.2 ppm). Reference spectra against acetosyringone (CAS 2478-38-8) .

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